molecular formula C21H23N3O6 B11941229 Carbobenzyloxyglycylglycylglycine benzyl ester CAS No. 102374-02-7

Carbobenzyloxyglycylglycylglycine benzyl ester

Cat. No.: B11941229
CAS No.: 102374-02-7
M. Wt: 413.4 g/mol
InChI Key: ISFYDJTZYYPHLD-UHFFFAOYSA-N
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Description

Carbobenzyloxyglycylglycylglycine benzyl ester is a synthetic compound with the molecular formula C21H23N3O6 and a molecular weight of 413.434 g/mol . It is a derivative of glycine, a simple amino acid, and is often used in peptide synthesis and research. The compound is characterized by the presence of a benzyl ester group, which is commonly used as a protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbobenzyloxyglycylglycylglycine benzyl ester can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the protection of the amino groups of glycine residues with carbobenzyloxy (Cbz) groups, followed by the coupling of these protected glycine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. The use of automated systems allows for precise control over reaction conditions and efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxyglycylglycylglycine benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbobenzyloxyglycylglycylglycine benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbobenzyloxyglycylglycylglycine benzyl ester primarily involves its role as a protecting group in peptide synthesis. The carbobenzyloxy (Cbz) group protects the amino groups of glycine residues from unwanted reactions during peptide coupling. The benzyl ester group protects the carboxyl group, allowing for selective deprotection and further functionalization. The compound does not have a specific biological target or pathway, as its primary use is in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Carbobenzyloxyglycylleucylglycine benzyl ester
  • Carbobenzyloxyalanylglycylglycine benzyl ester
  • Carbobenzyloxyisoleucylisoleucine benzyl ester
  • Carbobenzyloxyserylglycine benzyl ester
  • Carbobenzyloxyglycylsarcosine benzyl ester

Uniqueness

Carbobenzyloxyglycylglycylglycine benzyl ester is unique due to its specific sequence of glycine residues and the presence of both carbobenzyloxy and benzyl ester protecting groups. This combination allows for selective protection and deprotection steps in peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins .

Properties

CAS No.

102374-02-7

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

benzyl 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetate

InChI

InChI=1S/C21H23N3O6/c25-18(23-13-20(27)29-14-16-7-3-1-4-8-16)11-22-19(26)12-24-21(28)30-15-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,22,26)(H,23,25)(H,24,28)

InChI Key

ISFYDJTZYYPHLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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